
N-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methanesulfonyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the chlorination of 2-methylphenyl compounds. The chlorinated intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction with a suitable piperazine derivative .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The methanesulfonyl group, in particular, plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N-(5-CHLORO-2-METHYLPHENYL)-4-{5-METHYL-4-[(PHENYLSULFANYL)METHYL]-1,3-OXAZOL-2-YL}BENZAMIDE
- (3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Uniqueness
N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE stands out due to its combination of a chlorinated aromatic ring, a methanesulfonyl group, and a piperazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H18ClN3O3S |
|---|---|
分子量 |
331.82 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H18ClN3O3S/c1-10-3-4-11(14)9-12(10)15-13(18)16-5-7-17(8-6-16)21(2,19)20/h3-4,9H,5-8H2,1-2H3,(H,15,18) |
InChIキー |
VFJHJSRQLDTBMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


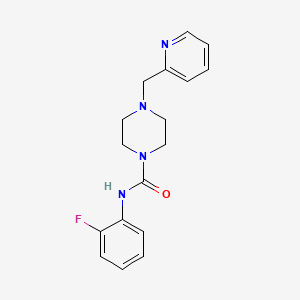
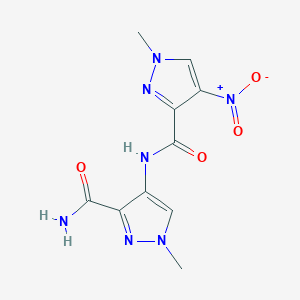

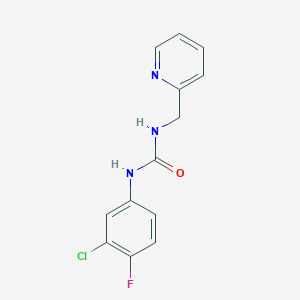
![1-(2-Methoxy-4-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B14931186.png)

![N-cycloheptyl-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B14931190.png)
![N-(3-chlorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14931201.png)

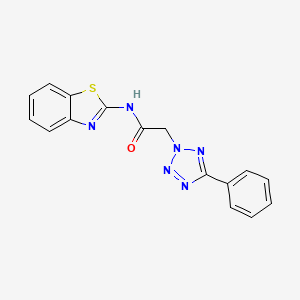
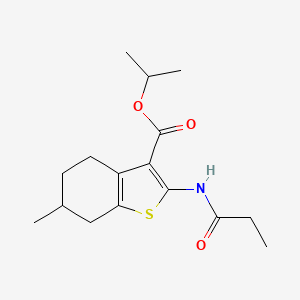
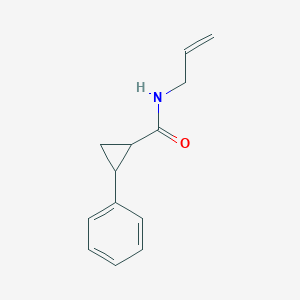
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B14931249.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14931258.png)
